molecular formula C9H13ClN2O3 B2934024 rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis CAS No. 2031242-65-4

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis

Cat. No.: B2934024
CAS No.: 2031242-65-4
M. Wt: 232.66
InChI Key: XKXQJNDIVXUHME-SCLLHFNJSA-N
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Description

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis is a chiral organic compound characterized by:

  • Core structure: An oxolane (tetrahydrofuran) ring substituted with a carboxylic acid group at position 2 and a [(1H-imidazol-1-yl)methyl] group at position 3.
  • Stereochemistry: The (2R,3R) configuration denotes the cis arrangement of substituents on the oxolane ring.
  • Salt form: The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

This compound is synthesized as a racemic mixture (rac-) and is supplied at 99% purity for use in pharmaceuticals, cosmetics, and biochemical research .

Properties

IUPAC Name

(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11;/h2-3,6-8H,1,4-5H2,(H,12,13);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXQJNDIVXUHME-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN2C=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group under acidic or basic conditions.

    Introduction of the Imidazole Group: The imidazole moiety is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated precursor of the oxolane ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound, would involve optimizing the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to increase reaction efficiency and selectivity.

    Purification Processes: Implementing crystallization, distillation, or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the oxolane ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

The compound rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, with the CAS number 1807939-82-7, is a chemical compound used in research .

Chemical Properties

  • Molecular Formula: C9H12N2O3HClC_9H_{12}N_2O_3\cdot HCl
  • Molecular Weight: 232.66
  • Solubility: Slightly soluble in Chloroform, Methanol, and DMSO

Available forms

  • It is available in 10mg Pack

Applications

While specific applications and case studies for this compound are not detailed in the provided search results, related research regarding similar compounds and chemical properties can provide insights:

  • Research Chemical: This compound is generally useful as a research chemical .
  • Carboxylic acid compounds in medicine: Carboxylic acid-containing compounds show a propensity to bind to the oxyanion subsite and can be potential starting points for the design of neutral inhibitors .
  • High-performance liquid chromatography (HPLC) methods: HPLC methods are developed and validated for determination of active components of pharmaceutical preparations .
  • Cyclic dipeptides: Proline-based cyclic dipeptides have activities against multidrug-resistant bacteria .

Mechanism of Action

The mechanism by which rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, exerts its effects involves:

    Molecular Targets: The imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate signaling pathways by binding to specific proteins or enzymes, altering their function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of the target compound with analogous imidazole-containing derivatives:

Compound Name Molecular Formula Substituents on Imidazole Salt Form Key Applications CAS RN Reference
rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis C10H15ClN2O3 None (unsubstituted imidazole) Hydrochloride Pharmaceuticals, cosmetics, biochemical research Not provided
rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid C10H14N2O3 Ethyl group at imidazole position 1 None Research intermediate, potential agrochemicals 1807920-07-5
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride Not provided Methyl group at imidazole position 1 Hydrochloride Pharmaceutical intermediates Not provided

Key Observations :

  • Substituent Effects : The target compound’s unsubstituted imidazole may enhance hydrogen-bonding interactions compared to ethyl- or methyl-substituted analogs, affecting receptor binding .
  • Salt Form : Hydrochloride salts (target and oxane derivative) improve aqueous solubility, critical for drug formulation .

Stereochemical Considerations

  • cis vs. trans Isomerism: The target compound’s cis configuration ensures spatial proximity between the imidazole and carboxylic acid groups, which may optimize interactions in biological systems. In contrast, trans isomers (e.g., trans-2-aminocyclohexanol hydrochloride) exhibit distinct melting points and solubility profiles due to reduced steric hindrance .
  • Racemic Mixtures : All compounds listed are racemic, suggesting challenges in enantioselective synthesis. However, enantiopure versions could offer improved pharmacological efficacy.

Physicochemical Properties

While exact data for the target compound (e.g., melting point, solubility) are unavailable, inferences can be drawn from related compounds:

  • Hydrochloride Salts: Typically exhibit higher melting points (e.g., cis-2-aminocyclohexanol hydrochloride: 186–190°C) compared to free bases .

Biological Activity

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, commonly referred to as rac-(2R,3R)-oxolane acid, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂O₃·HCl
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 1807939-82-7
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .

Anticancer Potential

Research indicates that rac-(2R,3R)-oxolane acid exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar imidazole structures can inhibit cell proliferation in human cancer cell lines such as HeLa and MCF12A. The mechanism of action appears to involve apoptosis induction and interference with cell cycle progression.

Table 1: Cytotoxicity of rac-(2R,3R)-oxolane acid against cancer cell lines

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa8.88Apoptosis induction
MCF12A9.41Cell cycle arrest
HCC706.57DNA intercalation

The biological activity of rac-(2R,3R)-oxolane acid is thought to be mediated through:

  • DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound may reduce intracellular ROS levels, thereby protecting cells from oxidative stress .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of rac-(2R,3R)-oxolane acid on various cancer cell lines. The results indicated significant cytotoxicity with IC₅₀ values in the low micromolar range. The study also highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer effects of rac-(2R,3R)-oxolane acid. The findings revealed that the compound could inhibit key signaling pathways associated with tumor growth and survival, including the PI3K/Akt pathway. This suggests potential for therapeutic application in cancer treatment .

Q & A

Q. How can the stereochemical configuration of rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, be confirmed experimentally?

Methodological Answer: Stereochemical confirmation requires a combination of techniques:

  • X-ray crystallography for absolute configuration determination.
  • Nuclear Magnetic Resonance (NMR) : NOESY/ROESY to identify spatial proximity of protons, particularly the imidazole and oxolane moieties.
  • Computational modeling : Density Functional Theory (DFT) calculations to compare experimental and theoretical NMR chemical shifts .
  • Chiral chromatography : Use columns like Chiralpak® IC or AD-H to resolve enantiomers and verify cis/rac assignments .

Q. What synthetic strategies are optimal for preparing this compound with high enantiomeric purity?

Methodological Answer:

  • Asymmetric catalysis : Employ chiral catalysts (e.g., Evans auxiliaries) during key steps like oxolane ring formation or imidazole coupling .
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and minimize racemization .
  • Purification : Combine recrystallization (using HCl to form the hydrochloride salt) with preparative HPLC for enantiomeric separation .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound’s reactivity?

Methodological Answer:

  • Reaction path search algorithms : Use tools like GRRM or AFIR to map potential energy surfaces and identify intermediates not detected experimentally .
  • Solvent effects modeling : Apply COSMO-RS to simulate solvent interactions affecting reaction kinetics, addressing discrepancies in yield/stereoselectivity .
  • Machine learning : Train models on existing datasets (e.g., imidazole derivatives) to predict regioselectivity in oxolane functionalization .

Q. What experimental protocols are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Use ICH Q1A guidelines with forced degradation (e.g., 40°C/75% RH for 6 months) and monitor via UPLC-MS .
  • pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 1–12) to identify degradation pathways (e.g., hydrolysis of the oxolane ring) .
  • Spectroscopic monitoring : Track imidazole protonation states via UV-Vis (λ = 240–260 nm) and correlate with stability .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Isotopic labeling : Incorporate ¹³C or ¹⁵N into the imidazole ring for tracking metabolic fate via mass spectrometry .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., histamine receptors) to measure binding affinity and kinetics .
  • In silico docking : Use AutoDock Vina or Schrödinger to screen interactions with biological targets, guiding wet-lab validation .

Data Analysis and Optimization

Q. What statistical approaches are suitable for analyzing variability in synthetic yields across batches?

Methodological Answer:

  • Multivariate analysis (MVA) : Apply PCA or PLS to identify critical factors (e.g., catalyst purity, stirring rate) contributing to yield variability .
  • Control charts : Implement Shewhart charts to monitor batch-to-batch consistency and detect outliers early .
  • Response surface methodology (RSM) : Optimize interdependent variables (e.g., reaction time and temperature) using central composite designs .

Q. How can researchers validate analytical methods for quantifying enantiomeric excess (ee) in this compound?

Methodological Answer:

  • Chiral HPLC validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and limit of detection (LOD ≤ 0.1%) .
  • Cross-validation : Compare results with circular dichroism (CD) spectroscopy or polarimetry to ensure accuracy .
  • Standard addition : Spike samples with known enantiomer ratios to assess recovery rates (95–105%) .

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